![molecular formula C19H15N3O4 B3906180 N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3906180.png)
N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
Overview
Description
N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MPNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPNFA has been found to exhibit a range of biological activities that make it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is complex and not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide exerts its biological effects by interacting with specific proteins or enzymes in cells. For example, in cancer cells, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been found to inhibit the activity of certain enzymes involved in cell division, leading to cell death. In neurons, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide are diverse and depend on the specific application. In cancer cells, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been found to induce apoptosis, inhibit cell division, and decrease the expression of certain oncogenes. In neurons, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been found to exhibit anti-inflammatory and anti-oxidant activity, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its versatility. N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been found to exhibit a range of biological activities, making it a promising candidate for a variety of research applications. Additionally, the synthesis of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is relatively straightforward and can be performed using standard laboratory techniques. However, there are also limitations to the use of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments. For example, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide may exhibit off-target effects or toxicity at high concentrations, which can complicate experimental results.
Future Directions
There are several future directions for the study of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One potential area of research is the development of novel compounds based on the structure of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide and its potential applications in various research fields. Finally, more research is needed to determine the safety and toxicity of N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in vivo, which will be important for the development of potential therapeutic agents based on this compound.
Scientific Research Applications
N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neuroscience, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been found to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders. In drug discovery, N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been used as a starting point for the development of novel compounds with improved biological activity.
properties
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-13-10-11-20-18(12-13)21-19(23)9-7-14-6-8-17(26-14)15-4-2-3-5-16(15)22(24)25/h2-12H,1H3,(H,20,21,23)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJCNLIGHMNSO-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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